

Application Note: Quantification of Desmethylsertraline in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Desmethylsertraline

Cat. No.: B1148675

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **desmethylsertraline**, the primary active metabolite of the antidepressant sertraline, in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions. It is extensively metabolized in the liver to its principal active metabolite, N-**desmethylsertraline**. Monitoring the plasma concentrations of both sertraline and **desmethylsertraline** is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects due to inter-individual variability in drug metabolism. This document provides a detailed protocol for the accurate and precise quantification of **desmethylsertraline** in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

- **Desmethysertraline** reference standard
- **Desmethysertraline-d4** (internal standard, ISTD)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
- Analytical Column: Poroshell EC-C18 (3 x 100 mm, 2.7 μ m) or equivalent[1][2]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **desmethysertraline** from plasma.[1][2]

- Allow plasma samples to thaw at room temperature.
- To 200 μ L of plasma, add a working solution of the internal standard (**desmethysertraline-d4**).
- Add 600 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 µL of the mobile phase.
- Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography

- Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1][2]
- Mobile Phase A: 0.1% Formic acid in water[1][2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
- Flow Rate: 0.450 mL/min[1][2]
- Gradient: A gradient elution is used for chromatographic separation.[1][2]
- Injection Volume: 5 µL
- Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

- Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
- MRM Transitions:
 - **Desmethylertraline**: m/z 292.1 → 159.1[1][2][3]
 - **Desmethylertraline-d4** (ISTD): m/z 296.2 → 279.0[1][2]
- Gas Temperatures: Optimized as per instrument manufacturer's recommendations.
- Collision Energy: Optimized for the specific transitions.

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Desmethylsertraline	10.0 - 1280	≥ 0.9992

Data based on a representative study.[\[1\]](#)[\[2\]](#)

Table 2: Accuracy and Precision

Quality Control	Concentration (ng/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)
LLOQ	10.0	< 15.0	< 15.0	85.0 - 115.0
QCL	30.0	< 15.0	< 15.0	85.0 - 115.0
QCM	600	< 15.0	< 15.0	85.0 - 115.0
QCH	1000	< 15.0	< 15.0	85.0 - 115.0

LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High. Values represent typical acceptance criteria. Intra- and inter-assay precisions for **desmethylsertraline** have been reported to be between 2.2% and 12.2%, with accuracies ranging from 92.0% to 111.7%.[\[1\]](#)[\[2\]](#)

Table 3: Recovery

Analyte	Extraction Recovery (%)
Desmethylsertraline	> 85

Mean percentage recovery for N-**desmethylsertraline** has been reported to be 95.7%.[\[2\]](#)

Experimental Workflow Diagram



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